molecular formula C14H14ClNS B12071361 N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

Cat. No.: B12071361
M. Wt: 263.8 g/mol
InChI Key: JCRVZOMLDDOICE-UHFFFAOYSA-N
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Description

N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is an organic compound that features a cyclopropane ring attached to a phenyl group substituted with a thiophene ring and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further reactions to introduce the phenyl and cyclopropane groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of high-throughput reactors and continuous flow systems to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The chlorine atom and cyclopropane ring contribute to the compound’s overall stability and reactivity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is unique due to its combination of a cyclopropane ring with a thiophene-substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClNS

Molecular Weight

263.8 g/mol

IUPAC Name

N-[(4-chloro-2-thiophen-3-ylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C14H14ClNS/c15-12-2-1-10(8-16-13-3-4-13)14(7-12)11-5-6-17-9-11/h1-2,5-7,9,13,16H,3-4,8H2

InChI Key

JCRVZOMLDDOICE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Cl)C3=CSC=C3

Origin of Product

United States

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